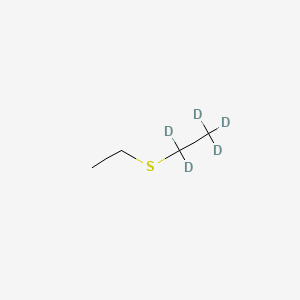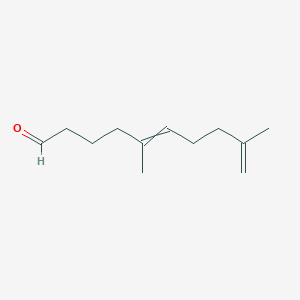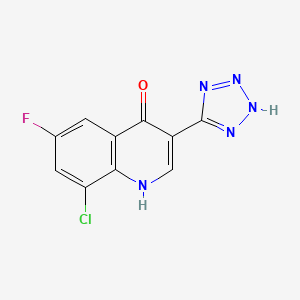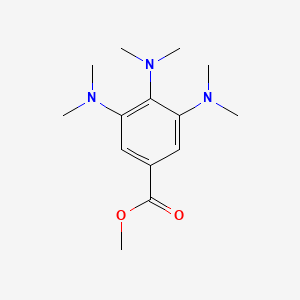
Methyl 3,4,5-tris(dimethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4,5-tris(dimethylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of three dimethylamino groups attached to the benzene ring and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4,5-tris(dimethylamino)benzoate typically involves the esterification of 3,4,5-tris(dimethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3,4,5-tris(dimethylamino)benzoic acid+methanolacid catalystMethyl 3,4,5-tris(dimethylamino)benzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,4,5-tris(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,5-tris(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3,4,5-tris(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple dimethylamino groups enhances its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(dimethylamino)benzoate
- Methyl 3,5-dimethylbenzoate
- Methyl 3,4,5-trihydroxybenzoate
Comparison: Methyl 3,4,5-tris(dimethylamino)benzoate is unique due to the presence of three dimethylamino groups, which significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like Methyl 4-(dimethylamino)benzoate and Methyl 3,5-dimethylbenzoate have fewer substituents, resulting in different properties and applications.
Eigenschaften
CAS-Nummer |
61544-83-0 |
|---|---|
Molekularformel |
C14H23N3O2 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
methyl 3,4,5-tris(dimethylamino)benzoate |
InChI |
InChI=1S/C14H23N3O2/c1-15(2)11-8-10(14(18)19-7)9-12(16(3)4)13(11)17(5)6/h8-9H,1-7H3 |
InChI-Schlüssel |
QVSNGZALKWQQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC(=C1N(C)C)N(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
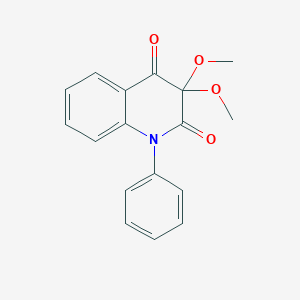

![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
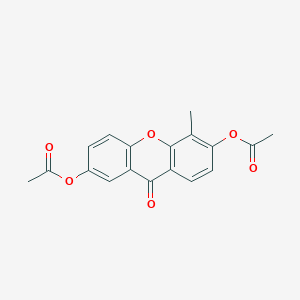
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)
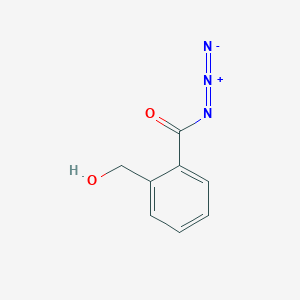
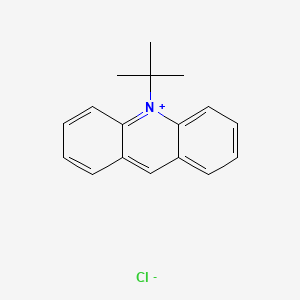
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)

![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
